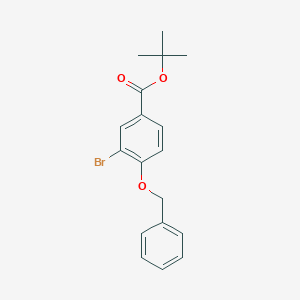

tert-Butyl 4-(benzyloxy)-3-bromobenzoate

CAS No.:

Cat. No.: VC13729931

Molecular Formula: C18H19BrO3

Molecular Weight: 363.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H19BrO3 |

|---|---|

| Molecular Weight | 363.2 g/mol |

| IUPAC Name | tert-butyl 3-bromo-4-phenylmethoxybenzoate |

| Standard InChI | InChI=1S/C18H19BrO3/c1-18(2,3)22-17(20)14-9-10-16(15(19)11-14)21-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 |

| Standard InChI Key | NXQUKLUINSKRHS-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Br |

| Canonical SMILES | CC(C)(C)OC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Br |

Introduction

Structural and Chemical Identity

Molecular Architecture

tert-Butyl 4-(benzyloxy)-3-bromobenzoate belongs to the class of substituted benzoates, where functional groups are introduced at specific positions to modulate reactivity. Key structural features include:

-

tert-Butyl ester: A bulky protecting group that enhances solubility in non-polar solvents and stabilizes the carboxylic acid derivative.

-

Benzyloxy group: A protective moiety for hydroxyl groups, introduced via etherification.

-

Bromine atom: A halogen substituent that facilitates cross-coupling reactions and serves as a leaving group.

The IUPAC name, tert-butyl 3-bromo-4-(phenylmethoxy)benzoate, reflects its substitution pattern. The SMILES representation, CC(C)(C)OC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Br, and InChIKey NXQUKLUINSKRHS-UHFFFAOYSA-N provide unambiguous identifiers for its structure .

Synthesis Methods

General Approach

The synthesis of tert-butyl 4-(benzyloxy)-3-bromobenzoate typically proceeds via a multi-step sequence:

-

Esterification: The parent benzoic acid is reacted with tert-butanol under acidic conditions (e.g., H₂SO₄ or HCl) to form the tert-butyl ester.

-

Benzyloxy Introduction: A hydroxyl group at the 4-position of the benzoate is protected via benzylation using benzyl bromide (BnBr) in the presence of a base like K₂CO₃.

-

Bromination: Electrophilic bromination at the 3-position is achieved using brominating agents such as N-bromosuccinimide (NBS) or Br₂ in a controlled environment.

Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Esterification | tert-Butanol, H₂SO₄, reflux | 85–90 | |

| Benzyl Protection | BnBr, K₂CO₃, DMF, 80°C | 75–80 | |

| Bromination | NBS, CCl₄, light, 25°C | 65–70 |

Industrial-Scale Optimization

Industrial protocols often employ flow chemistry to enhance efficiency. For example, continuous-flow microreactors enable precise control over reaction parameters (temperature, residence time), reducing side reactions and improving yields.

Physicochemical Properties

Thermal and Physical Characteristics

Key properties include:

-

Solubility: High in organic solvents (e.g., DCM, THF, DMF); low in water.

Table 2: Physicochemical Data

| Property | Value | Reference |

|---|---|---|

| Molecular weight | 363.25 g/mol | |

| Melting point | Not reported | – |

| LogP (octanol-water) | 4.2 (estimated) | |

| Refractive index | 1.557 (predicted) |

Applications in Organic Synthesis

Pharmaceutical Intermediates

The bromine atom and benzyloxy group make this compound a versatile precursor:

-

Suzuki-Miyaura Coupling: The bromo substituent participates in palladium-catalyzed cross-couplings to form biaryl structures, common in drug candidates.

-

Deprotection Sequences: The tert-butyl ester is cleaved under acidic conditions (e.g., TFA) to regenerate carboxylic acids, while the benzyloxy group is removed via hydrogenolysis.

Material Science

Its aromatic core and halogenated structure contribute to:

-

Liquid crystal precursors: Brominated benzoates are used in mesogenic compounds.

-

Polymer modifiers: Incorporation into polymers to enhance thermal stability.

| Precautionary Measure | Implementation Example |

|---|---|

| Personal protective equipment | Gloves, goggles, lab coat |

| First-aid measures | Eye rinsing with water for 15 min |

| Storage | 2–8°C in airtight container |

Environmental Considerations

No ecotoxicity data are available, but brominated aromatics generally require careful disposal to prevent environmental contamination.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume